molecular formula C17H16ClN5O2 B2965379 3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-53-2

3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2965379
CAS No.: 887461-53-2
M. Wt: 357.8
InChI Key: YCISLXDACHLSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine-2,4-dione derivative characterized by a 2-chlorobenzyl substitution at position 3 and methyl groups at positions 1, 7, and 6. This compound belongs to a class of tricyclic xanthine analogs designed to modulate neurotransmitter receptors and enzymes, particularly serotonin (5-HT) receptors and phosphodiesterases (PDEs) . Its structural framework enables interactions with G protein-coupled receptors (GPCRs) and catalytic enzyme sites, making it a candidate for therapeutic applications in neurological disorders such as depression and anxiety .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-10-8-22-13-14(19-16(22)20(10)2)21(3)17(25)23(15(13)24)9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCISLXDACHLSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name2-[(2-chlorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Molecular FormulaC17H16ClN5O2
Molecular Weight357.8 g/mol
CAS Number887461-57-6

Structure

The compound features a complex structure characterized by an imidazo[2,1-f]purine core with various substituents. The presence of the chlorobenzyl group and multiple methyl groups contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.

  • Enzyme Interaction : The compound may inhibit or activate various enzymes involved in metabolic pathways.
  • Receptor Binding : It has shown potential in binding to neurotransmitter receptors, particularly those related to the serotonergic system.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Similar compounds have demonstrated antidepressant-like effects in animal models by modulating serotonin receptors .
  • Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines.

Case Studies and Research Findings

  • Antidepressant-Like Activity :
    • A study evaluated the antidepressant-like properties of related imidazopurine derivatives using the forced swim test (FST) in mice. The results indicated significant activity at varying doses .
  • Synthesis and Biological Evaluation :
    • Various synthetic routes have been developed for the preparation of this compound. These include nucleophilic substitution reactions for introducing the chlorobenzyl group and methylation steps to modify the imidazopurine core .
  • In Vitro and In Vivo Studies :
    • In vitro assays demonstrated that derivatives of this compound could influence cellular signaling pathways associated with mood regulation and stress response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The pharmacological profile of imidazopurine-2,4-dione derivatives is highly sensitive to substituent variations. Key structural comparisons include:

Compound Name Substituents Key Targets (Ki or IC₅₀) Pharmacological Effects
Target Compound 3-(2-chlorobenzyl), 1,7,8-trimethyl 5-HT1A (Ki ~0.6–2 nM) Antidepressant, anxiolytic
AZ-853 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A (Ki = 0.6 nM), 5-HT7 (Ki = 6 nM) Stronger brain penetration, moderate sedation
AZ-861 1,3-dimethyl, 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl) 5-HT1A (Ki = 0.2 nM), 5-HT7 (Ki = 4 nM) Higher 5-HT1A agonism, lipid metabolism disturbances
Compound 3i (from ) 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl), 1,3,7-trimethyl 5-HT1A (Ki = 1.2 nM), PDE4B (IC₅₀ >10 µM) Prominent antidepressant activity at 2.5 mg/kg
Compound 5 (from ) 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)), 1,3-dimethyl PDE4B1 (IC₅₀ = 0.8 µM), PDE10A (IC₅₀ = 2.1 µM) Dual PDE4B/PDE10A inhibition, potential for cognitive disorders
  • Key Observations: The 2-chlorobenzyl group in the target compound enhances 5-HT1A receptor affinity compared to unsubstituted analogs, but it shows lower potency than fluorinated derivatives like AZ-861 . Methyl groups at positions 1, 7, and 8 improve metabolic stability compared to compounds with bulkier substituents (e.g., piperazinylalkyl chains in AZ-853/AZ-861), which may reduce hepatic clearance . Unlike pyrrolo[2,1-f]purine-diones, imidazo derivatives exhibit 2- to 10-fold higher adenosine A3 receptor (A3AR) antagonism, suggesting broader GPCR modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.